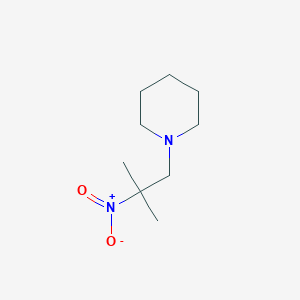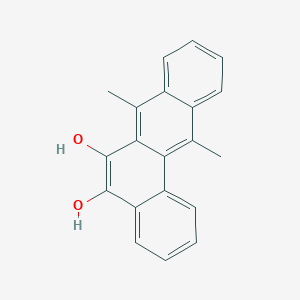
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-, also known as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, is a polycyclic aromatic hydrocarbon (PAH) that is found in various sources including cigarette smoke, automobile exhaust, and grilled or charred food. It is a potent carcinogen and mutagen that has been extensively studied in scientific research.
Wirkmechanismus
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- exerts its carcinogenic and mutagenic effects by forming DNA adducts, which can lead to mutations and chromosomal aberrations. The epoxide form of the compound is highly reactive and can bind covalently to DNA, resulting in the formation of bulky adducts that can interfere with DNA replication and repair.
Biochemical and Physiological Effects:
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- is a widely used model carcinogen and mutagen that has been extensively studied in vitro and in vivo. Its advantages include its well-characterized mechanism of action, its ability to induce DNA damage and mutations, and its relevance to human exposure to PAHs. However, its limitations include its toxicity and the need for appropriate safety measures when handling the compound.
Zukünftige Richtungen
Future research on benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- could focus on the development of novel chemopreventive agents that can inhibit its carcinogenic and mutagenic effects. Other areas of research could include the identification of biomarkers of exposure and effect, the investigation of the role of genetic and epigenetic factors in modulating the effects of the compound, and the evaluation of its effects on human health in the context of environmental exposure.
Synthesemethoden
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- can be synthesized from benz(a)anthracene by hydroxylation at positions 5 and 6, followed by oxidation to form the epoxide at positions 7 and 8. The synthesis can be achieved through chemical or enzymatic methods.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- has been widely used in scientific research as a model PAH carcinogen and mutagen. It has been used to study the mechanisms of carcinogenesis and mutagenesis, as well as to evaluate the efficacy of chemopreventive agents.
Eigenschaften
CAS-Nummer |
16033-60-6 |
|---|---|
Produktname |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
7,12-dimethylbenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3 |
InChI-Schlüssel |
HJPAZBVZYGHHPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Andere CAS-Nummern |
16033-60-6 |
Synonyme |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



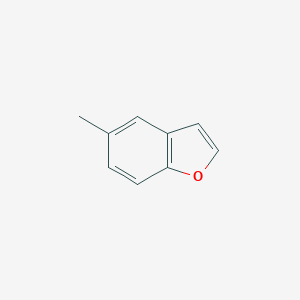
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
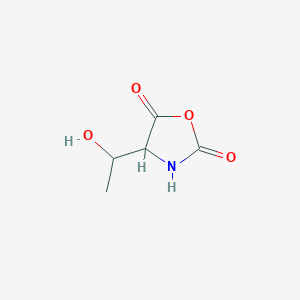
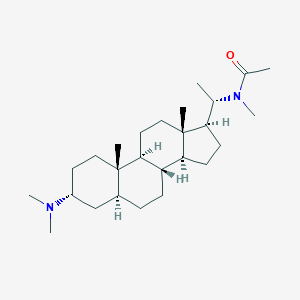
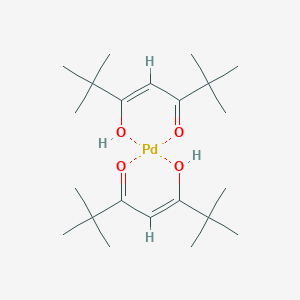
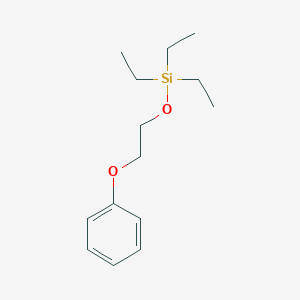


![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
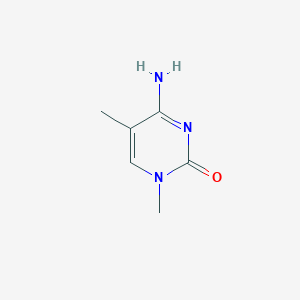
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
